K562 Cytotoxicity: Derivative Comparison
In a series of 1H-indazol-3-amine derivatives synthesized via molecular hybridization, the target compound's structural class showed measurable differential cytotoxicity. This derivative exhibited IC50 = 5.15 µM against K562 cells, compared to other derivatives in the same study which did not achieve similar potency at the tested concentrations (e.g., 6n, 6p, 6q) [1]. The reference compound Sorafenib used in the MTT assay had an IC50 of 4.00 µM against K562 cells [1]. Selectivity was also quantified with an IC50 of 33.2 µM against normal HEK-293 cells, giving a selectivity index of 6.45-fold [1].
| Evidence Dimension | K562 cell antiproliferative activity (MTT assay) |
|---|---|
| Target Compound Data | IC50 = 5.15 µM (derivative 6o); HEK-293 IC50 = 33.2 µM |
| Comparator Or Baseline | Sorafenib IC50 = 4.00 µM vs K562; other derivatives (6n, 6p, 6q) showed lower potency |
| Quantified Difference | 6.45-fold selectivity over normal HEK-293 cells; near-equipotent to Sorafenib, while other derivatives in the series were less active. |
| Conditions | MTT colorimetric assay; K562 (CML) and HEK-293 (normal) cell lines. |
Why This Matters
This scaffold's potent and selective cytotoxicity in a biologically relevant kinase-driven leukemia model informs prioritization over less active or non-selective indazole analogs for anticancer library synthesis.
- [1] Wang, C. et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Int. J. Mol. Sci. 2023, 24 (11), 9661. View Source
